Cas no 1240947-22-1 (4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile)
![4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile structure](https://it.kuujia.com/scimg/cas/1240947-22-1x500.png)
1240947-22-1 structure
Nome del prodotto:4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile
4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- Z775735318
- 1240947-22-1
- 4-[3-(2,4-dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile
- AKOS034583324
- EN300-26604368
- 4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile
-
- Inchi: 1S/C23H26N2O3/c1-16-6-11-20(17(2)14-16)28-22-21(19-9-7-18(15-24)8-10-19)25(23(22)26)12-4-5-13-27-3/h6-11,14,21-22H,4-5,12-13H2,1-3H3
- Chiave InChI: PBCORXPKOBXWSJ-UHFFFAOYSA-N
- Sorrisi: O(C1C=CC(C)=CC=1C)C1C(N(CCCCOC)C1C1C=CC(C#N)=CC=1)=O
Proprietà calcolate
- Massa esatta: 378.19434270g/mol
- Massa monoisotopica: 378.19434270g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 28
- Conta legami ruotabili: 8
- Complessità: 563
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.8
- Superficie polare topologica: 62.6Ų
4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26604368-0.05g |
4-[3-(2,4-dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile |
1240947-22-1 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile Letteratura correlata
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
1240947-22-1 (4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile) Prodotti correlati
- 2223017-42-1(3-Thiazolidinepropanoic acid, 5-[(4-fluorophenyl)methylene]-4-oxo-2-thioxo-, (5Z)-)
- 21053-25-8(3(2H)-Isoxazolone, 5-(4-methylphenyl)-)
- 2171272-88-9((2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-4-hydroxybutanoic acid)
- 2091622-24-9(1-Bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene)
- 1261762-30-4(3'-Iodo-5'-(trifluoromethyl)propiophenone)
- 1040658-38-5(4-{[(3-fluorophenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine)
- 1379338-15-4(1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene)
- 1247429-75-9(3-Bromo-2-(cyclopentyloxy)pyridine)
- 2171898-72-7(3-{(tert-butoxy)carbonylamino}-3-(1,2-thiazol-5-yl)butanoic acid)
- 1595905-30-8(5-bromo-1,1,1-trifluorohexane)
Fornitori consigliati
atkchemica
Membro d'oro
CN Fornitore
Reagenti

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
